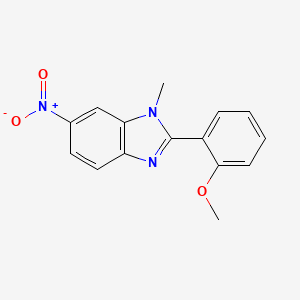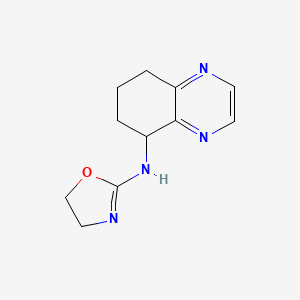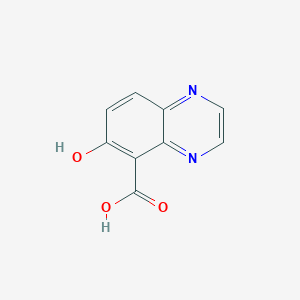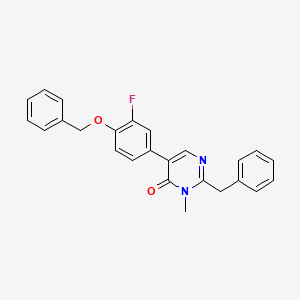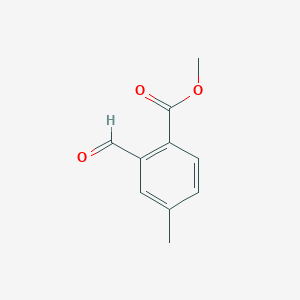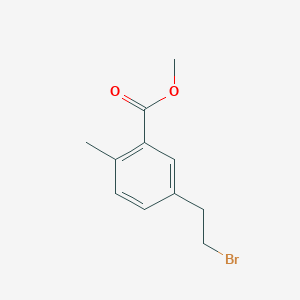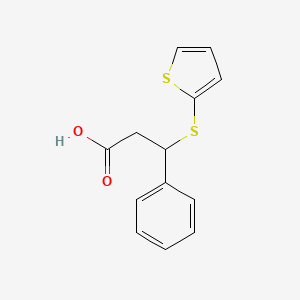![molecular formula C16H18N6 B13878068 3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indazole core linked to a pyrimidinylpiperazine moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2H-indazole with a suitable pyrimidinylpiperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity standards.
化学反応の分析
Types of Reactions
3-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted indazole derivatives.
科学的研究の応用
3-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
Imatinib: A well-known tyrosine kinase inhibitor with a pyrimidinylpiperazine moiety.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure used as a kinase inhibitor.
Uniqueness
3-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole is unique due to its specific combination of an indazole core and a pyrimidinylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications. Its ability to interact with specific molecular targets and modulate their activity sets it apart from other similar compounds.
特性
分子式 |
C16H18N6 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole |
InChI |
InChI=1S/C16H18N6/c1-2-5-14-13(4-1)15(20-19-14)12-21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-12H2,(H,19,20) |
InChIキー |
LYRFHQZKTCZHAM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=NN2)C4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



